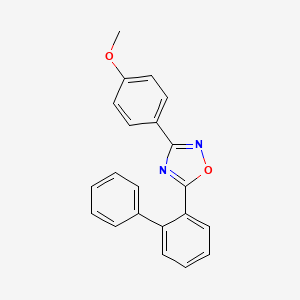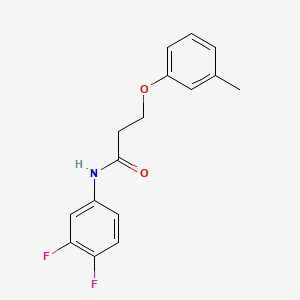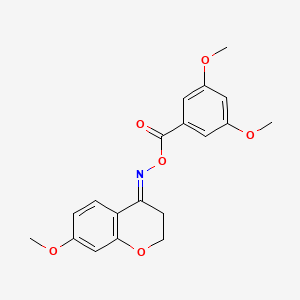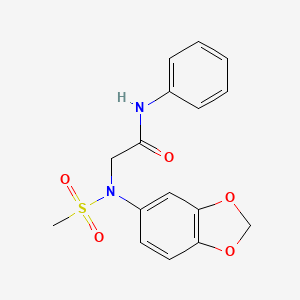![molecular formula C15H13NO4 B5708009 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of furoic acid derivatives and has been shown to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is not fully understood, but it is believed to involve the inhibition of protein synthesis. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the activity of the enzyme aminoacyl-tRNA synthetase, which is involved in the process of protein synthesis. Inhibition of this enzyme can lead to the accumulation of uncharged tRNAs, which can activate the amino acid response pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of bacteria and fungi. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has also been shown to reduce the production of proinflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, suggesting that it may have potential as a lipid-lowering agent.
実験室実験の利点と制限
One of the advantages of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively simple synthesis method. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using commercially available starting materials, and the final product can be purified using standard chromatography techniques. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
One of the limitations of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid for use in cell culture experiments. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit some toxicity towards normal cells, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. One area of research could focus on the development of more soluble derivatives of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could improve its potential as a therapeutic agent. Another area of research could focus on the identification of the specific aminoacyl-tRNA synthetase isoforms that are targeted by 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could provide insight into its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in other areas of scientific research, such as infectious diseases and metabolic disorders.
Conclusion
In conclusion, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is a synthetic compound that has been studied for its potential applications in scientific research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid exhibits interesting biochemical and physiological effects, including cytotoxic effects against cancer cells, inhibition of bacterial and fungal growth, and lipid-lowering effects. While there are some limitations to using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments, it remains a promising candidate for further research in the field of cancer research and beyond.
合成法
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using a multistep synthetic route. The first step involves the synthesis of 5-methyl-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacrylic acid to form 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. The final product can be purified using column chromatography.
科学的研究の応用
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been studied for its potential applications in scientific research. One of the most interesting applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is in the field of cancer research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of tumor xenografts in mice, suggesting that it may have potential as an anticancer agent.
特性
IUPAC Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-5-7-13(20-10)15(19)16-12-4-2-3-11(9-12)6-8-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARFULPYQIZEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

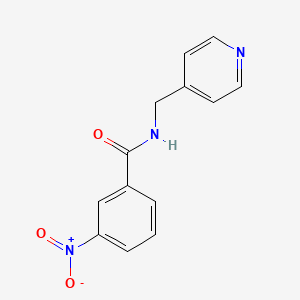

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

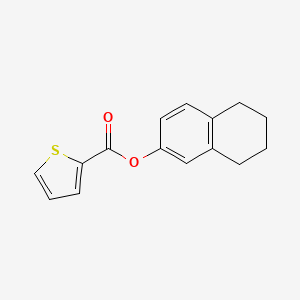

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
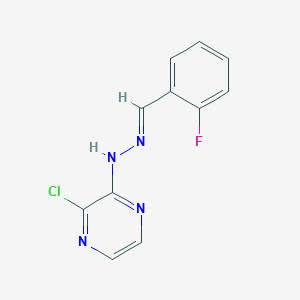
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)
